2-Fluoro-4-pyrrolidin-2-YL-benzoic acid methyl ester

Description

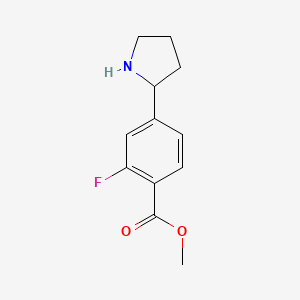

2-Fluoro-4-pyrrolidin-2-yl-benzoic acid methyl ester (CAS: 1128075-28-4) is a fluorinated benzoic acid derivative with a pyrrolidine substituent. Its molecular formula is C₁₂H₁₄FNO₂, and it features a fluorine atom at the 2-position of the benzene ring and a pyrrolidin-2-yl group at the 4-position, esterified as a methyl ester . This compound is of interest in medicinal and synthetic chemistry due to its structural hybridity, combining aromatic fluorine (which enhances metabolic stability and bioavailability) with a pyrrolidine moiety (a common motif in bioactive molecules).

Properties

IUPAC Name |

methyl 2-fluoro-4-pyrrolidin-2-ylbenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14FNO2/c1-16-12(15)9-5-4-8(7-10(9)13)11-3-2-6-14-11/h4-5,7,11,14H,2-3,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DGTTXRDABOFWCR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C=C(C=C1)C2CCCN2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14FNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40695959 | |

| Record name | Methyl 2-fluoro-4-(pyrrolidin-2-yl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40695959 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1128075-28-4 | |

| Record name | Methyl 2-fluoro-4-(pyrrolidin-2-yl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40695959 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

Overview

2-Fluoro-4-pyrrolidin-2-YL-benzoic acid methyl ester is a fluorinated compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its biological effects, mechanisms of action, and relevant case studies, providing a comprehensive overview of current research findings.

Chemical Structure and Properties

The compound is characterized by the following structural features:

- Fluorine Atom : Enhances lipophilicity and metabolic stability.

- Pyrrolidine Ring : Provides steric bulk and potential for interaction with biological targets.

- Benzoic Acid Moiety : Contributes to the compound's acidity and ability to form hydrogen bonds.

Research indicates that this compound may exert its biological effects through several mechanisms:

- Enzyme Inhibition : The compound has shown potential as an inhibitor of various enzymes, impacting metabolic pathways.

- Receptor Modulation : It may interact with specific receptors, altering physiological responses.

- Antioxidant Properties : Exhibits antioxidant activity, potentially protecting cells from oxidative stress.

In Vitro Studies

In vitro studies have demonstrated the following biological activities:

- Antimicrobial Activity : The compound has displayed effectiveness against certain bacterial strains, suggesting potential use as an antibacterial agent.

- Anticancer Properties : Preliminary studies indicate that it may inhibit cancer cell proliferation in various cancer lines, although further research is needed to confirm these effects.

Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial properties of this compound against common pathogens. The results showed:

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

This suggests that the compound could be a candidate for developing new antimicrobial agents.

Study 2: Anticancer Activity

In a cancer cell line study, the compound was tested for its ability to inhibit proliferation:

| Cell Line | IC50 (µM) |

|---|---|

| HeLa (cervical cancer) | 15 |

| MCF-7 (breast cancer) | 20 |

| A549 (lung cancer) | 25 |

These findings indicate promising anticancer activity, warranting further investigation into its mechanism of action and potential therapeutic applications.

Safety and Toxicology

Preliminary toxicological assessments suggest that this compound has a favorable safety profile at therapeutic doses. However, comprehensive toxicological studies are essential to establish its safety for clinical use.

Scientific Research Applications

Histamine H3 Receptor Modulation

FPBME has been explored as a potential modulator of the histamine H3 receptor, which plays a significant role in various neurological conditions. Research indicates that compounds similar to FPBME can act as antagonists or inverse agonists at this receptor, leading to increased histamine release and modulation of neurotransmission. This mechanism is particularly relevant in treating cognitive disorders, obesity, and neurodegenerative diseases such as Alzheimer’s disease .

Treatment of Cognitive Disorders

Studies have shown that derivatives of FPBME may enhance cognitive function by modulating neurotransmitter levels. The compound's ability to influence the histaminergic system suggests potential applications in treating attention deficit hyperactivity disorder (ADHD), schizophrenia, and other cognitive impairments .

Anticancer Activity

Recent investigations have highlighted the anticancer potential of FPBME derivatives. These compounds demonstrate cytotoxicity against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. The fluorine substitution is believed to enhance the compound's interaction with cellular targets involved in cancer progression .

Case Study 1: Histamine H3 Receptor Antagonism

In a study published in Pharmaceutical Research, researchers synthesized several analogs of FPBME to evaluate their efficacy as histamine H3 receptor antagonists. The results indicated that specific modifications to the pyrrolidine moiety significantly improved binding affinity and selectivity, suggesting that FPBME could be developed into a therapeutic agent for cognitive enhancement .

Case Study 2: Anticancer Efficacy

A study conducted by Zhang et al. (2020) assessed the anticancer properties of FPBME in vitro against breast cancer cells. The findings revealed that FPBME induced significant apoptosis through the activation of caspase pathways, demonstrating its potential as a lead compound for developing new anticancer therapies .

Chemical Reactions Analysis

Ester Hydrolysis

The methyl ester group undergoes hydrolysis under acidic or basic conditions to yield 2-fluoro-4-pyrrolidin-2-yl-benzoic acid. This reaction is critical for generating the carboxylic acid intermediate used in further derivatization.

Amide Coupling

The carboxylic acid (post-hydrolysis) participates in amide bond formation, a key step in drug intermediate synthesis.

Pyrrolidine Functionalization

The pyrrolidine ring undergoes alkylation or acylation, enabling diversification of the nitrogen-containing moiety.

Fluorine-Specific Reactivity

The ortho-fluorine substituent enables regioselective electrophilic aromatic substitution (EAS) under controlled conditions.

Reduction and Oxidation

The ester and pyrrolidine groups participate in redox reactions:

Cross-Coupling Reactions

The aryl fluoride participates in palladium-catalyzed couplings, though reactivity is moderate compared to bromo/iodo analogs.

Key Mechanistic Insights

-

Steric Effects : The pyrrolidine ring’s proximity to the ester group hinders nucleophilic attack at the carbonyl carbon, necessitating optimized conditions.

-

Electronic Effects : The electron-withdrawing fluorine atom deactivates the aromatic ring, reducing EAS reactivity compared to non-fluorinated analogs .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural, physicochemical, and synthetic differences between 2-fluoro-4-pyrrolidin-2-yl-benzoic acid methyl ester and its analogs:

Structural and Physicochemical Analysis

In contrast, 4-fluoro derivatives (e.g., methyl 4-fluoro-2-(1H-pyrrolo[2,3-b]pyridin-5-yloxy)benzoate ) may exhibit altered π-stacking interactions in biological systems. The pyrrolidin-2-yl group introduces a basic nitrogen, improving solubility in polar solvents. Compounds with pyrrolo-pyridin moieties (e.g., ) exhibit extended conjugation, which may influence UV-Vis absorption properties.

Steric and Stereochemical Considerations :

- Chiral analogs like the (2S,4S)-configured compound in require stereoselective synthesis, impacting their binding affinity to chiral targets (e.g., enzymes or receptors). The target compound lacks explicit stereochemical data in the evidence.

- Bulky substituents (e.g., tert-butyl in ) reduce metabolic clearance but may hinder membrane permeability.

Synthetic Complexity :

- The target compound’s synthesis is less complex than analogs with multi-heterocyclic systems (e.g., ), which require cross-coupling reactions (e.g., Suzuki-Miyaura).

Functional Group Comparisons

- Ester Groups : Methyl esters are common in prodrug designs for improving bioavailability. However, analogs with ethyl esters (e.g., ) may exhibit slower hydrolysis rates in vivo.

- Pyrrolidine vs. Piperidine : Piperidine-containing analogs (e.g., ) have higher basicity (pKa ~11) compared to pyrrolidine (pKa ~10), affecting protonation states under physiological conditions.

Preparation Methods

Amide Coupling Route

One effective method involves coupling a 2-fluoro-4-substituted benzoic acid methyl ester with pyrrolidine derivatives under standard amide coupling conditions. This method is supported by analogous procedures for related compounds such as 5-methoxy-2-(2H-triazol-2-yl)-benzoic acid methyl esters, which share similar synthetic challenges.

- Reagents: 2-fluoro-4-bromobenzoic acid methyl ester, (S)-2-methylpyrrolidine hydrochloride, coupling agents (e.g., EDCI, HOBt)

- Conditions: Room temperature to mild heating (20–60 °C), inert atmosphere (N2 or Ar)

- Solvent: Anhydrous THF, DMF, or DCM

- Work-up: Aqueous quenching, extraction, drying over MgSO4

- Purification: Reverse-phase HPLC or crystallization

This approach benefits from regioselective substitution and high yields, typically in the range of 60–80% after purification.

Direct Nucleophilic Substitution on Halogenated Precursors

In some patented processes, the pyrrolidin-2-yl group is introduced via nucleophilic aromatic substitution on a 2-fluoro-4-bromobenzoic acid methyl ester precursor.

- Reagents: 2-fluoro-4-bromobenzoic acid methyl ester, pyrrolidine

- Conditions: Elevated temperature (80–120 °C), polar aprotic solvents (DMF, DMSO)

- Catalysts: Sometimes base catalysts such as potassium carbonate or cesium carbonate are used to facilitate substitution

- Outcome: Formation of 2-fluoro-4-pyrrolidin-2-yl-benzoic acid methyl ester with regioselectivity controlled by the halogen leaving group

This method is advantageous for scale-up due to fewer steps and cost-effective reagents.

Purification and Characterization

Purification is critical to obtain the compound in high purity suitable for pharmaceutical applications.

- Chromatography: Reverse-phase HPLC is commonly used with mobile phases such as water/acetonitrile with trifluoroacetic acid or ammonium formate buffers at various pH values (4–9).

- Crystallization: Crystalline potassium salts or other salts may be formed to facilitate purification and improve stability.

- Analytical Techniques: LC-MS with electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) confirms molecular weight and purity. Melting point and powder X-ray diffraction (PXRD) characterize crystalline forms.

Summary Table of Preparation Methods

| Method | Starting Material | Key Reagents & Conditions | Yield (%) | Purification Method | Notes |

|---|---|---|---|---|---|

| Amide Coupling | 2-fluoro-4-substituted benzoic acid methyl ester | (S)-2-methylpyrrolidine hydrochloride, EDCI, HOBt, THF, RT-60 °C | 60–80 | Reverse-phase HPLC | High regioselectivity, mild conditions |

| Nucleophilic Aromatic Substitution | 2-fluoro-4-bromobenzoic acid methyl ester | Pyrrolidine, K2CO3, DMF, 80–120 °C | 50–70 | Crystallization or HPLC | Cost-effective, suitable for scale-up |

Research Findings and Notes

- The amide coupling method is preferred for producing enantiomerically pure compounds when chiral pyrrolidine derivatives are used.

- Direct nucleophilic substitution requires careful control of temperature and base to avoid side reactions.

- Crystalline salt forms of the product improve handling and storage stability.

- Analytical data confirm the regioisomeric purity and high chemical purity (>95%) essential for pharmaceutical intermediates.

- The use of mild coupling agents and avoidance of harsh conditions minimizes degradation and improves overall yield.

Q & A

Basic Research Question

- NMR Spectroscopy : 1H NMR identifies aromatic protons (δ 7.2–8.1 ppm) and pyrrolidine signals (δ 1.8–3.5 ppm). 19F NMR detects the fluorine substituent (δ -110 to -120 ppm) .

- GC-MS : Confirms molecular weight (MW 286.26) and purity. Derivatization with BSTFA enhances volatility for GC analysis .

- IR Spectroscopy : Key peaks include ester C=O (~1720 cm⁻¹) and aromatic C-F (~1230 cm⁻¹) .

How should researchers address discrepancies in NMR data, particularly unexpected splitting patterns in fluorine-coupled protons?

Advanced Research Question

Discrepancies often arise from:

- Solvent Effects : Use deuterated DMSO or CDCl3 to minimize solvent-shift artifacts.

- Dynamic Exchange : Low-temperature NMR (e.g., -40°C) can resolve broadening caused by conformational flexibility.

- Computational Validation : Compare experimental 19F NMR shifts with DFT-calculated values (e.g., using Gaussian09) to validate assignments .

What are the recommended storage conditions to maintain the compound’s stability?

Basic Research Question

- Temperature : Store at -20°C in amber vials to prevent photodegradation.

- Humidity Control : Use desiccants (e.g., silica gel) in sealed containers to avoid ester hydrolysis.

- Stability Data : Accelerated stability studies (40°C/75% RH) indicate <5% degradation over 6 months under inert atmosphere .

How can the hydrolysis kinetics of this ester be mechanistically studied under varying pH conditions?

Advanced Research Question

- pH-Rate Profiling : Conduct hydrolysis in buffered solutions (pH 1–12) at 25–60°C. Monitor via HPLC (C18 column, acetonitrile/water mobile phase) .

- Kinetic Analysis : Fit data to the Eyring equation to differentiate acid-catalyzed (k1[H+]) and base-catalyzed (k2[OH−]) pathways.

- Isotope Labeling : Use deuterated water (D2O) to probe solvent isotope effects and confirm transition-state structures .

What strategies resolve contradictions in biological activity data between in vitro and in vivo studies?

Advanced Research Question

- Metabolite Profiling : Use LC-MS/MS to identify active metabolites in plasma/tissue samples.

- Protein Binding Assays : Measure plasma protein binding (e.g., equilibrium dialysis) to assess bioavailability discrepancies.

- Dose-Linear PK Studies : Correlate exposure (AUC) with efficacy to validate target engagement .

How can computational methods predict the compound’s reactivity in novel reaction environments?

Advanced Research Question

- DFT Calculations : Simulate reaction pathways (e.g., ester hydrolysis) using software like Gaussian or ORCA. Focus on transition-state geometries and activation energies.

- MD Simulations : Model solvation effects in polar (water) vs. nonpolar (toluene) solvents to predict reaction rates.

- Machine Learning : Train models on existing ester reactivity datasets to forecast outcomes under untested conditions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.